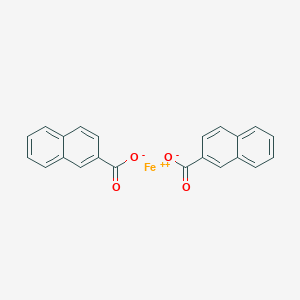

Iron naphthenate

説明

Iron naphthenate is a chemical compound that is also known as ferrum naphthenate, ferric naphthenate, ferrous naphthenate, iron (ii) naphthenate, and iron (iii) naphthenate . It is an iron source that is soluble in organic solvents as an organometallic compound .

Synthesis Analysis

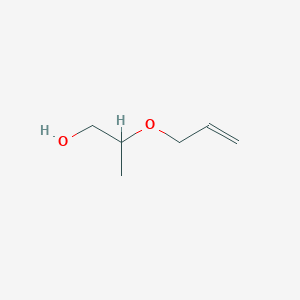

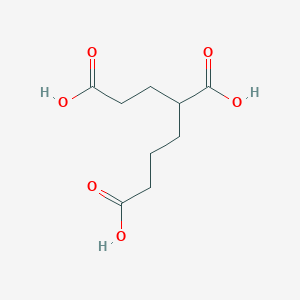

The synthesis of iron naphthenate involves the reaction of naphthenic acids occurring naturally in crude oil with metal ions in the formation of water to produce organic salts . The chemical and thermal stability of alkali metal naphthalenides as powerful reducing agents are examined, including the type of alkali metal, the type of solvent, the temperature, and the time of storage .Molecular Structure Analysis

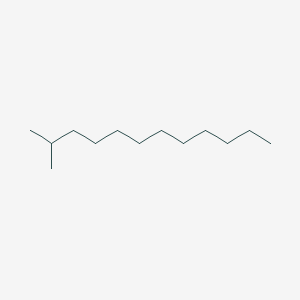

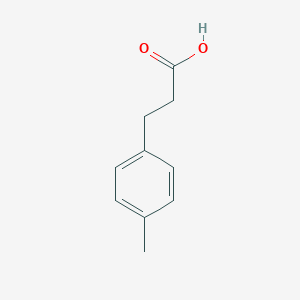

Naphthenic acids are mixtures of several cyclopentyl and cyclohexyl carboxylic acids with molecular weights of 120 to well over 700 atomic mass units. The main fractions are carboxylic acids with a carbon backbone of 9 to 20 carbons .Physical And Chemical Properties Analysis

The surface area and pore volume of the catalyst decreased significantly with the increase of iron deposition; the surface area decreased from 125.3 m^2/g to 91.0 m^2/g, and the pore volume decreased from 0.21 cm^3/g to 0.16 cm^3/g .科学的研究の応用

Oilfield Metal Naphthenate Formation and Mitigation

Specific Scientific Field

Petroleum Engineering and Production Technology

Application Summary

Iron naphthenate plays a significant role in the formation and mitigation of oilfield metal naphthenates. These organic salts, formed at the oil-water interface during separation processes, are known to be detrimental to the performance and integrity of process facilities for the separation of hydrocarbons from produced water in the oilfield .

Methods of Application

The conventional method for the inhibition of metal naphthenates relies on suppressing the deprotonation of naphthenic acids by common ion effect. However, this method exacerbates internal corrosion problems in topside facilities. The current industry focus is on the development of effective surface active agents for the inhibition of naphthenates .

Results or Outcomes

The review paper highlights the drivers and mechanism of oilfield metal naphthenate formation. It also discusses surfactants for oilfield metal naphthenate inhibition and the mechanisms of inhibition with a view to process optimization .

Catalytic Aquathermolysis of Emulsified Residual Oils

Specific Scientific Field

Chemical Engineering and Energy Production

Application Summary

Iron naphthenate has been observed to exhibit greater efficiency for residual oils compared to manganese naphthenate and zinc naphthenate. It is used in the catalytic aquathermolysis of emulsified residual oils .

Methods of Application

In the catalytic aquathermolysis method, iron naphthenate is used as a catalyst to convert the heavy components of residual oil into lighter components. This method is gaining widespread attention due to its advantages of simple equipment, ease of operation, low cost, and environmental friendliness .

Results or Outcomes

Under the reaction conditions of 340 °C, 3 MPa, and 2 h, there was a remarkable decrease in viscosity and sulfur content of residual oil by 85.0 and 50.01%, respectively .

Emulsion Stabilization

Specific Scientific Field

Chemical Engineering and Colloid Science

Application Summary

Naphthenic acids, including iron naphthenate, play a major role in stabilizing emulsions . Emulsions are mixtures of two or more liquids that are normally immiscible (unmixable or unblendable). Naphthenic acids contribute to the stability of these emulsions, depending on the nature and distribution of the species, aqueous phase pH, and oil composition .

Methods of Application

The application of naphthenic acids in emulsion stabilization involves the use of these compounds to regulate the interfacial tension (IT) between the immiscible liquids. Some studies have shown that smaller naphthenic acids are the most effective in regulating IT, while larger naphthenic acids stabilize emulsion by secondary mechanisms .

Results or Outcomes

The use of naphthenic acids, including iron naphthenate, in emulsion stabilization has been shown to be effective. However, the effectiveness can vary depending on several factors, including the size of the naphthenic acids and the conditions of the emulsion .

Safety And Hazards

将来の方向性

Recent studies indicate that high-temperature corrosion by naphthenic acids and sulfidation depends on the diffusion of the solid state of iron through the internal scale . The increase of iron loading will lead to the decrease of apparent bulk density, the increase of slurry yield, and the deterioration of product distribution .

特性

IUPAC Name |

iron(2+);naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDSMEGLJGEMDK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron naphthenate | |

CAS RN |

1338-14-3 | |

| Record name | Naphthenic acids, iron salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthenic acids, iron salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

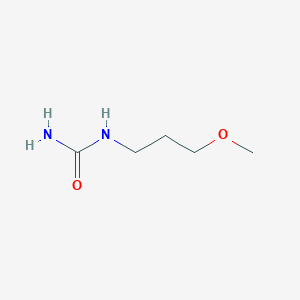

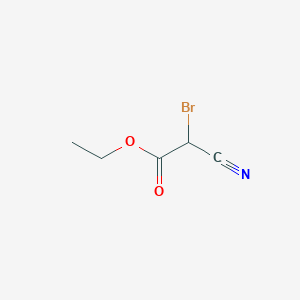

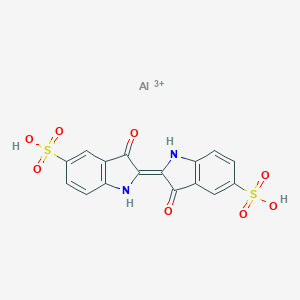

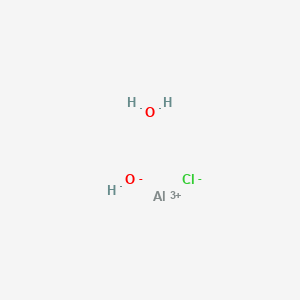

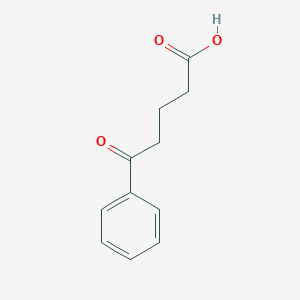

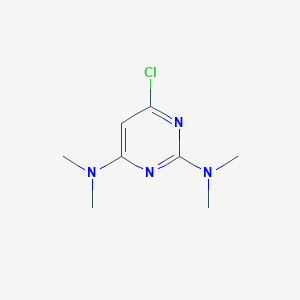

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)